2,4,6-Trimethylnicotinonitrile

Chemical Synthesis Quality Control Drug Discovery

Select 2,4,6-trimethylnicotinonitrile—not a generic nicotinonitrile—for your next SAR campaign. The 2,4,6-trimethyl substitution imparts enhanced lipophilicity, steric bulk, and a unique biological fingerprint: 6.5-fold DAT/NET selectivity (DAT IC₅₀=1.4 µM), weak CYP2D6 inhibition (IC₅₀=1.0 µM) to minimize drug-drug interaction risk, and reported CCR5 antagonist activity for HIV and inflammation target interrogation. Commercial ≥98% purity and well-defined synthetic accessibility ensure minimal impurity carryover in multi-step syntheses. Request bulk pricing for your CNS or kinase inhibitor programs.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B8604527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethylnicotinonitrile
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C#N)C)C
InChIInChI=1S/C9H10N2/c1-6-4-7(2)11-8(3)9(6)5-10/h4H,1-3H3
InChIKeyIXNIRSLLBBBXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethylnicotinonitrile (CAS 59503-69-4): Procurement-Ready Chemical Profile and Core Identifiers


2,4,6-Trimethylnicotinonitrile is a polysubstituted pyridine derivative characterized by a cyano group at the 3-position and methyl substituents at the 2, 4, and 6 positions [1]. The compound has a molecular formula of C₉H₁₀N₂, a molecular weight of 146.19 g/mol, and a standard commercial purity of ≥98% . It is a white solid under ambient conditions and serves as a versatile scaffold in medicinal chemistry and organic synthesis due to its reactive nitrile functionality [2].

Why 2,4,6-Trimethylnicotinonitrile Cannot Be Replaced by Generic Pyridine or Nicotinonitrile Analogs in Research Procurement


The substitution pattern on the pyridine ring profoundly influences both physicochemical properties and biological activity. The 2,4,6-trimethyl substitution confers enhanced lipophilicity and steric bulk compared to unsubstituted nicotinonitrile (C₆H₄N₂, MW 104.11) or mono-methyl analogs, which can alter membrane permeability, metabolic stability, and target engagement [1]. Furthermore, the nitrile group at the 3-position serves as a critical pharmacophore for interactions with cytochrome P450 enzymes and nicotinic acetylcholine receptors, as evidenced by differential activity profiles in enzyme inhibition and receptor agonism assays [2]. Substituting 2,4,6-trimethylnicotinonitrile with a simpler analog without verifying equivalent performance in a specific assay context risks invalidating experimental outcomes, particularly in structure-activity relationship (SAR) campaigns where precise steric and electronic parameters are essential [3].

Quantitative Differentiation of 2,4,6-Trimethylnicotinonitrile Against Key Comparators: Purity, Pharmacological Activity, and Physicochemical Properties


High Chemical Purity (≥98%) as a Critical Requirement for Reproducible Biological Assays

Commercial 2,4,6-Trimethylnicotinonitrile is supplied with a standard purity of 98%, as verified by HPLC, NMR, and GC analysis . In contrast, many in-house synthesized or lower-grade commercial nicotinonitrile derivatives are reported with purities of 95% or less . The 3% purity difference, while seemingly small, can translate to significant impurity-driven variability in dose-response curves, enzyme inhibition IC₅₀ determinations, and receptor binding assays [1]. For instance, a 5% impurity level in a compound tested at 10 µM could contribute 0.5 µM of unknown bioactive material, confounding SAR interpretations.

Chemical Synthesis Quality Control Drug Discovery

Differential Cytochrome P450 2D6 (CYP2D6) Inhibition Profile Enables Safer Polypharmacy Considerations

2,4,6-Trimethylnicotinonitrile demonstrates weak inhibition of the major drug-metabolizing enzyme CYP2D6, with an IC₅₀ of 1,000 nM (1.0 µM) [1]. This contrasts sharply with many structurally related nicotinonitrile-based kinase inhibitors (e.g., Bosutinib), which exhibit potent CYP2D6 inhibition (IC₅₀ < 100 nM) and carry clinically significant drug-drug interaction warnings [2]. The relatively high IC₅₀ suggests a lower propensity for CYP2D6-mediated metabolic interactions, a key advantage in the design of combination therapies or in patient populations receiving multiple CYP2D6 substrates (e.g., beta-blockers, antidepressants).

Drug Metabolism ADME-Tox Enzyme Inhibition

Dual Monoamine Transporter Affinity Offers Unique Polypharmacology Starting Point

The compound exhibits measurable, albeit moderate, affinity for both the norepinephrine transporter (NET, IC₅₀ = 9,100 nM) and the dopamine transporter (DAT, IC₅₀ = 1,400 nM) [1]. This dual transporter interaction profile is not commonly observed among simple pyridine or nicotinonitrile derivatives, which often show either high selectivity or no affinity for monoamine transporters [2]. The 6.5-fold selectivity for DAT over NET (1,400 nM vs. 9,100 nM) provides a defined starting point for medicinal chemists seeking to develop novel ligands for CNS disorders where dual modulation of dopamine and norepinephrine is therapeutically relevant, such as in attention-deficit/hyperactivity disorder (ADHD) or depression.

Neuropharmacology Transporter Binding CNS Drug Discovery

Potential CCR5 Antagonism Indicates Specific Immune Modulation Opportunity

Preliminary pharmacological screening has identified 2,4,6-trimethylnicotinonitrile as a potential CCR5 antagonist, a chemokine receptor implicated in HIV entry and inflammatory disorders [1]. While quantitative affinity data (e.g., IC₅₀ or Kᵢ) is not publicly available, this class-level activity distinguishes it from the broader pool of nicotinonitrile derivatives that are primarily explored for kinase inhibition or antimicrobial effects [2]. CCR5 antagonism is a validated therapeutic mechanism (e.g., Maraviroc), and the compound's activity in this pathway suggests a specific application niche that most nicotinonitrile analogs do not address.

Immunology HIV Chemokine Receptor

Optimal Use Cases for 2,4,6-Trimethylnicotinonitrile Based on Verified Differentiation Data


Structure-Activity Relationship (SAR) Studies for Monoamine Transporter Ligands

The moderate and differential affinity of 2,4,6-trimethylnicotinonitrile for NET (IC₅₀ = 9.1 µM) and DAT (IC₅₀ = 1.4 µM) makes it an ideal starting scaffold for medicinal chemistry optimization programs targeting CNS disorders. Its 6.5-fold DAT/NET selectivity can be rationally modulated through iterative analog synthesis to enhance potency, improve selectivity, or alter the transporter preference, thereby generating novel tool compounds or lead candidates.

Hit-to-Lead Optimization for Kinase Inhibitors with Reduced CYP2D6 Liability

The weak CYP2D6 inhibition exhibited by this compound (IC₅₀ = 1.0 µM) contrasts favorably with potent clinical inhibitors. This profile recommends 2,4,6-trimethylnicotinonitrile as a scaffold of choice for medicinal chemists seeking to develop kinase inhibitors (a common application of nicotinonitrile derivatives) that are less likely to cause drug-drug interactions via CYP2D6, thereby improving the overall developability profile of a chemical series.

Chemical Biology Probe Development for CCR5-Mediated Pathways

Given its reported activity as a potential CCR5 antagonist , this compound is uniquely suited for the development of chemical probes to interrogate CCR5 receptor biology in HIV infection, autoimmune diseases, and inflammatory conditions. Researchers should prioritize this specific trimethyl-substituted analog over generic nicotinonitriles when initiating a CCR5-targeted probe discovery project.

Synthetic Intermediate for High-Purity Complex Heterocycles

The high commercial purity (≥98%) and well-defined synthetic accessibility of 2,4,6-trimethylnicotinonitrile establish it as a reliable building block for multi-step organic synthesis. Its use as a starting material or intermediate ensures that downstream products are generated with minimal impurity carryover, a critical factor in the synthesis of active pharmaceutical ingredients (APIs) or advanced materials requiring rigorous quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,6-Trimethylnicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.